Authored by: [Your Name/Gemini], Senior Application Scientist
Authored by: [Your Name/Gemini], Senior Application Scientist
An In-Depth Technical Guide to 5-Chloro-4-fluoro-2-methylbenzoic Acid
Abstract
This technical guide provides a comprehensive overview of 5-Chloro-4-fluoro-2-methylbenzoic acid, a halogenated aromatic carboxylic acid of significant interest to researchers and professionals in drug development and fine chemical synthesis. This document elucidates the compound's chemical and physical properties, safety and handling protocols, and detailed spectroscopic characterization. Furthermore, a proposed synthetic route is outlined, and its potential applications within the pharmaceutical and material science sectors are discussed, drawing parallels from structurally related molecules. This guide is intended to serve as a valuable resource for scientists engaged in the exploration and utilization of this versatile chemical entity.
Chemical Identity and Properties
5-Chloro-4-fluoro-2-methylbenzoic acid is a polysubstituted benzoic acid derivative. The presence of chloro, fluoro, and methyl groups on the aromatic ring imparts unique electronic and steric properties, making it a valuable building block in organic synthesis.
| Property | Value | Source |
| IUPAC Name | 5-Chloro-4-fluoro-2-methylbenzoic acid | N/A |
| CAS Number | 1427445-40-6 | [1] |
| Molecular Formula | C₈H₆ClFO₂ | [2] |
| Molecular Weight | 188.58 g/mol | N/A |
| Predicted XlogP | 2.5 | [2] |
| Appearance | White to off-white crystalline solid (predicted based on similar compounds) | N/A |
| Melting Point | Not available for this specific isomer. For the related 5-Fluoro-2-methylbenzoic acid, the melting point is 130-132 °C.[3] | N/A |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and acetone, with limited solubility in water. | N/A |
Safety and Hazard Information
Proper handling of 5-Chloro-4-fluoro-2-methylbenzoic acid is crucial to ensure laboratory safety. The following hazard classifications and precautionary measures are based on data for structurally similar compounds.
GHS Hazard Classification:
-
Skin Irritation (Category 2) : Causes skin irritation.[1]
-
Eye Irritation (Category 2A) : Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System : May cause respiratory irritation.[1][3]
Hazard Statements:
-
H335 : May cause respiratory irritation.[3]
Precautionary Statements:
-
P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P264 : Wash skin thoroughly after handling.
-
P280 : Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352 : IF ON SKIN: Wash with plenty of soap and water.[3]
-
P305 + P351 + P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
P332 + P313 : If skin irritation occurs: Get medical advice/attention.
-
P337 + P313 : If eye irritation persists: Get medical advice/attention.
Personal Protective Equipment (PPE):
-
Eye/Face Protection : Wear tightly fitting safety goggles with side-shields.
-
Skin Protection : Handle with chemical-resistant gloves. Wear impervious clothing.
-
Respiratory Protection : Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.
Synthesis and Reaction Pathways
A related synthesis for 4-fluoro-2-methylbenzoic acid starts from m-fluorotoluene and trichloroacetyl chloride via a Friedel-Crafts acylation, followed by hydrolysis.[4] This suggests that functionalization of a pre-existing fluorotoluene is a viable strategy.
Proposed Synthetic Workflow:
Caption: Proposed synthesis of 5-Chloro-4-fluoro-2-methylbenzoic acid.
Experimental Protocol (Hypothetical):
-
Side-chain Bromination: To a solution of 1-chloro-2-fluoro-4-methylbenzene in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide). Reflux the mixture under inert atmosphere until the starting material is consumed (monitored by TLC or GC). After cooling, filter off the succinimide and concentrate the filtrate to yield 1-chloro-4-(bromomethyl)-2-fluorobenzene.
-
Grignard Formation and Carboxylation: To a suspension of magnesium turnings in anhydrous diethyl ether, add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-chloro-4-(bromomethyl)-2-fluorobenzene in anhydrous diethyl ether to form the Grignard reagent. Once the Grignard reagent formation is complete, bubble dry carbon dioxide gas through the solution. The reaction is typically exothermic and may require cooling.
-
Workup and Purification: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene-hexanes) to afford pure 5-chloro-4-fluoro-2-methylbenzoic acid.
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and purity assessment of 5-Chloro-4-fluoro-2-methylbenzoic acid. The following are the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR:
-
-COOH Proton: A broad singlet in the downfield region (typically >10 ppm).
-
Aromatic Protons: Two singlets or two doublets in the aromatic region (7-8.5 ppm), corresponding to the two protons on the benzene ring. The coupling constants will be influenced by the fluorine atom.
-
-CH₃ Protons: A singlet in the upfield region (around 2.5 ppm).
-
-
¹³C NMR:
-
Carbonyl Carbon (-COOH): A signal in the downfield region (around 165-175 ppm).
-
Aromatic Carbons: Six distinct signals in the aromatic region (110-140 ppm). The carbons attached to fluorine will show characteristic C-F coupling.
-
Methyl Carbon (-CH₃): A signal in the upfield region (around 20 ppm).
-
-
¹⁹F NMR: A singlet corresponding to the single fluorine atom on the aromatic ring.
Infrared (IR) Spectroscopy:
Based on the functional groups present, the following characteristic absorption bands are expected:
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.[5]
-
C-H Stretch (Aromatic and Alkyl): Signals around 3000-3100 cm⁻¹ (aromatic) and 2850-2960 cm⁻¹ (methyl).
-
C=O Stretch (Carbonyl): A strong, sharp absorption in the region of 1680-1710 cm⁻¹.[5]
-
C-O Stretch (Carboxylic Acid): A signal in the region of 1210-1320 cm⁻¹.[5]
-
C-F Stretch: A strong absorption in the region of 1000-1400 cm⁻¹.
-
C-Cl Stretch: A signal in the region of 600-800 cm⁻¹.
Mass Spectrometry (MS):
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 188. Due to the presence of chlorine, there will be a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, corresponding to the ³⁷Cl isotope.
-
Fragmentation Pattern: Common fragmentation patterns for benzoic acids include the loss of -OH (M-17) and -COOH (M-45).
Caption: Workflow for the spectroscopic characterization of 5-Chloro-4-fluoro-2-methylbenzoic acid.
Applications in Drug Development and Medicinal Chemistry
Halogenated benzoic acids are important scaffolds in medicinal chemistry due to their ability to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The fluorine and chlorine substituents on 5-Chloro-4-fluoro-2-methylbenzoic acid can influence its lipophilicity, metabolic stability, and binding interactions with biological targets.
-
Bioisosteric Replacement: The fluoro and chloro groups can serve as bioisosteres for other functional groups, allowing for the fine-tuning of a molecule's properties.
-
Enhanced Binding Affinity: The presence of halogens can lead to halogen bonding, a non-covalent interaction that can enhance the binding affinity of a ligand to its protein target. For instance, a chloride substituent has been shown to enhance the binding affinity of Aurora kinase inhibitors.[6]
-
Metabolic Blocking: Fluorine atoms are often introduced into drug candidates to block sites of metabolism, thereby increasing the drug's half-life.
-
Intermediate for Heterocyclic Synthesis: This compound can serve as a precursor for the synthesis of more complex heterocyclic systems, which are prevalent in many drug classes. For example, similar fluorinated benzoic acids are used in the synthesis of HIV-1 integrase inhibitors and antiproliferative agents.[7]
The unique substitution pattern of 5-Chloro-4-fluoro-2-methylbenzoic acid makes it an attractive starting material for the discovery of novel therapeutics in areas such as oncology, infectious diseases, and inflammation.
Conclusion
5-Chloro-4-fluoro-2-methylbenzoic acid is a chemical compound with significant potential as a building block in drug discovery and materials science. Its synthesis, while not explicitly detailed in the literature, can be achieved through established synthetic methodologies. The presence of multiple halogen and alkyl substituents provides a unique chemical handle for further derivatization. This guide has provided a comprehensive overview of its properties, safety, synthesis, and potential applications, serving as a foundational resource for researchers in the field.
References
-
5-chloro-4-fluoro-2-methylbenzoic acid — Chemical Substance Information - NextSDS. [Link]
-
5-chloro-4-fluoro-2-methylbenzoic acid (C8H6ClFO2) - PubChemLite. [Link]
- CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google P
-
infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. [Link]
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- 3. 5-Fluoro-2-methylbenzoic acid 99 33184-16-6 [sigmaaldrich.com]
- 4. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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